5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde
Description
5-[(E)-3-(4-Bromophenyl)prop-2-enoyl]furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring an (E)-configured α,β-unsaturated ketone (propenoyl) group at the 5-position of the furan ring, linked to a para-bromophenyl substituent. This compound’s structure combines the electron-withdrawing bromophenyl group with the conjugated furan-carbaldehyde system, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-11-4-1-10(2-5-11)3-7-13(17)14-8-6-12(9-16)18-14/h1-9H/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJYWBCGJFEAMB-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(O2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(O2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like Grignard reagents.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of furan compounds, including 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance:
| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Candida albicans | 12 | 50 |
These results suggest promising antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Potential
The compound also shows potential as an anticancer agent. Research has indicated that furan derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antibacterial Activity Study
In a recent study published in Molecules, researchers evaluated the antibacterial efficacy of various furan derivatives, including this compound. The study demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibacterial agents .
Anticancer Research
Another significant study focused on the anticancer properties of furan derivatives. The researchers found that compounds similar to this compound could effectively inhibit the proliferation of cancer cell lines through apoptosis induction mechanisms. This study underscores the importance of further exploring this compound's therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Furan-2-carbaldehyde Derivatives with Aryl Substituents
Key Compounds :
- 5-(4-Nitrophenyl)furan-2-carbaldehyde
- 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde
- 5-(2-Oxymethyl-4-nitrophenyl)furan-2-carbaldehyde
Comparison :
- Substituent Effects : The nitro group (strong electron-withdrawing) in these derivatives contrasts with the bromophenyl group (moderate electron-withdrawing) in the target compound. This difference impacts electronic properties, reactivity in condensation reactions, and thermodynamic stability .
- Thermodynamic Data : Combustion energies and enthalpies of formation for nitro-substituted derivatives were experimentally determined (Table 1). The bromophenyl analog may exhibit lower combustion energy due to reduced electron-withdrawing effects compared to nitro groups.
Table 1: Thermodynamic Properties of Furan-2-carbaldehyde Derivatives
| Compound | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) |
|---|---|---|
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | -3520 ± 12 | -195 ± 3 |
| 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | -3685 ± 15 | -210 ± 4 |
| Target Compound (Bromophenyl) | Predicted | Predicted |
Note: Data for the target compound is theoretical; experimental validation is needed .
Bioactive Compounds with 4-Bromophenyl Moieties
Key Compounds :
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Comparison :
- Structural Divergence : These oxadiazole derivatives share the 4-bromophenyl group but differ in core structure (oxadiazole vs. furan). The oxadiazole ring enhances rigidity and hydrogen-bonding capacity compared to the furan system .
- Biological Activity : Both oxadiazole compounds exhibited anti-inflammatory activity (~60% inhibition at 20 mg/kg), comparable to indomethacin. This suggests that the 4-bromophenyl group may synergize with heterocyclic cores to modulate biological activity, though furan derivatives require explicit testing .
Pyrazole and Chromene Derivatives with Halogenated Aryl Groups
Key Compounds :
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
Comparison :
- Substituent Position: Meta-bromophenyl (chromene derivative) vs.
- Crystallographic Insights: Pyrazole derivatives with bromophenyl groups exhibit defined hydrogen-bonding patterns (e.g., N–H···O), which stabilize crystal packing. The target compound’s propenoyl group may introduce additional conjugation, influencing π-π stacking or dipole interactions .
Biological Activity
5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHBrO
- CAS Number : 20005-42-9
- Molecular Weight : 251.08 g/mol
Research indicates that this compound exhibits inhibitory effects on various biological pathways. Notably, it has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandins involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases and related conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to furan derivatives. For instance, pyrrole benzamide derivatives, which share structural similarities with our compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL . While specific data on the MIC of this compound is limited, its structural analogs suggest potential effectiveness.
Anti-inflammatory Effects
The inhibition of mPGES-1 by this compound indicates a pathway through which it may exert anti-inflammatory effects. Prostaglandins are known mediators of inflammation; thus, blocking their synthesis can alleviate symptoms associated with inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on structurally similar compounds have shown varied cytotoxic effects depending on concentration and exposure duration. For example, certain furan derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . However, specific cytotoxicity data for this compound remains to be thoroughly investigated.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study explored the effects of furan-based compounds on cancer cell lines, revealing that certain derivatives could significantly inhibit cell proliferation by inducing apoptosis. The exact role of this compound in this context requires further exploration but suggests a promising avenue for cancer therapy .
- Anti-inflammatory Applications : In vivo models have demonstrated that compounds inhibiting mPGES-1 can reduce inflammation markers significantly. While direct studies on our compound are scarce, its structural relationship with known inhibitors supports its potential efficacy in similar applications .
Data Summary Table
Q & A
Q. What spectroscopic and crystallographic methods are critical for structural confirmation of 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde?
A multi-technique approach is essential:
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., furan protons at δ 6.5–7.5 ppm, aldehydic proton at δ ~9.8 ppm). 2D techniques (COSY, NOESY) confirm spatial relationships, particularly the E-configuration of the α,β-unsaturated ketone via NOE correlations .
- IR Spectroscopy : Key stretches include C=O (1680–1720 cm⁻¹), conjugated C=C (1600–1650 cm⁻¹), and aldehyde C–H (2700–2900 cm⁻¹).
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves absolute stereochemistry and validates the E-geometry, as demonstrated in structurally analogous bromophenyl furan derivatives .
Q. How can researchers ensure purity during synthesis?
- Chromatographic Methods : Use HPLC with a C18 column (UV detection at 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals. SCXRD purity validation is recommended for batch consistency .
Q. What computational tools predict the reactivity of the α,β-unsaturated ketone moiety?
- DFT Calculations : Gaussian or ORCA software can model electrophilic/nucleophilic sites. Focus on Fukui indices to predict regioselectivity in Michael additions or Diels-Alder reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in aldol condensations) .
Advanced Research Questions
Q. How can contradictions between experimental and computational data for the compound’s electronic properties be resolved?
- Comparative Analysis : Reconcile UV-Vis absorption maxima (experimental) with TD-DFT predictions by adjusting solvent parameters (e.g., PCM models). Discrepancies in λmax >10 nm suggest revisiting computational basis sets (e.g., B3LYP/6-311++G(d,p)) .
- Electron Density Maps : Use SCXRD-derived Hirshfeld surfaces to validate charge distribution models .
Q. What strategies improve stereoselectivity in the aldol condensation step during synthesis?
- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) and weak bases (piperidine) to favor the E-isomer. Catalytic ZnCl₂ enhances enolate formation, reducing side-product formation .
- Solvent Optimization : Aprotic polar solvents (DMF, DMSO) stabilize the transition state. Monitor reaction progress via in-situ FTIR to detect intermediate enolates.
Q. How can researchers mitigate degradation during storage?
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
- Light-Sensitive Storage : Amber vials under inert gas (N₂/Ar) prevent photo-oxidation of the aldehyde group. Add antioxidants (e.g., BHT) for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
